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Compound of Interest

Compound Name: TG-100435

Cat. No.: B1150180 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
TG-100435 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary

targets include members of the Src family of kinases (Src, Lyn, Lck, Yes), as well as Abl and

EphB4.[1] Given the critical role of Src family kinases in cell proliferation, survival, migration,

and angiogenesis, TG-100435 presents a promising therapeutic candidate for various

pathologies, notably cancer and inflammatory diseases such as rheumatoid arthritis. These

application notes provide detailed protocols for the use of TG-100435 in common preclinical

animal models.

Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of TG-100435 is crucial for designing effective in

vivo studies. A key metabolic feature of TG-100435 is its conversion to a more potent N-oxide

metabolite, TG100855, which is 2 to 9 times more active than the parent compound.[1] This

conversion, mediated by flavin-containing monooxygenases, can significantly enhance the

overall tyrosine kinase inhibition in animal models following oral administration.[1]

Table 1: Pharmacokinetic Parameters of TG-100435 in Various Animal Models[1]
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Parameter Mouse Rat Dog

Oral Bioavailability

(%)
74 23 11

Systemic Clearance

(mL/min/kg)
20.1 12.7 14.5

Predominant

Metabolite
TG100855 (N-oxide) TG100855 (N-oxide) TG100855 (N-oxide)

Systemic Exposure of

TG100855 vs. TG-

100435 (Oral Dosing)

Not Reported 1.1-fold greater 2.1-fold greater

Application 1: Xenograft Mouse Model of Cancer
Src kinases are frequently overexpressed and activated in a variety of solid tumors, where they

play a significant role in tumor progression and metastasis.[2] Inhibition of Src signaling has

been shown to impede tumor growth and reduce metastasis in preclinical models.[1][3] The

following protocol outlines the use of TG-100435 in a subcutaneous xenograft mouse model.

Experimental Protocol: Subcutaneous Xenograft Model
1. Cell Culture and Implantation:

Culture human cancer cell lines (e.g., colorectal, pancreatic, thyroid) in appropriate media

until they reach 80-90% confluency.

Harvest cells and resuspend in a sterile solution, such as a 1:1 mixture of serum-free

medium and Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL.

Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised

mice (e.g., athymic nude or NOD/SCID).

2. Tumor Growth and Treatment Initiation:

Monitor tumor growth regularly by caliper measurements.
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Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and

control groups.

3. TG-100435 Administration:

Dosage: Based on studies with the Src inhibitor dasatinib, a starting dose of 15-50

mg/kg/day for TG-100435 is recommended.[2][3]

Formulation: Prepare TG-100435 in a vehicle suitable for oral administration, such as corn

oil or a solution of 0.5% hydroxypropyl methylcellulose and 0.2% Tween 80 in water.

Administration: Administer the calculated dose once or twice daily via oral gavage.[2][3]

Control Group: Administer the vehicle alone to the control group.

Duration: Continue treatment for a predefined period, typically 21-28 days, or until tumors in

the control group reach a predetermined endpoint.[2][3]

4. Monitoring and Endpoint Analysis:

Monitor tumor volume and body weight 2-3 times per week.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., Western blot for downstream signaling molecules,

immunohistochemistry for proliferation and apoptosis markers).

Signaling Pathway in Cancer
In cancer, Src kinase activation promotes cell survival, proliferation, invasion, and

angiogenesis. TG-100435, by inhibiting Src, is expected to disrupt these pathways. A key

downstream pathway involves the phosphorylation of Focal Adhesion Kinase (FAK) and

paxillin, which are crucial for cell adhesion and migration.
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Src Signaling Pathway in Cancer Metastasis.
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Application 2: Collagen-Induced Arthritis (CIA)
Mouse Model
Src family kinases are implicated in the signaling pathways of various inflammatory cytokines

and play a role in the activation of immune cells and synovial fibroblasts in rheumatoid arthritis.

[4] Inhibition of Src has been shown to ameliorate arthritis in animal models. The following

protocol details the use of TG-100435 in a CIA mouse model.

Experimental Protocol: Collagen-Induced Arthritis
1. Induction of Arthritis:

Use susceptible mouse strains such as DBA/1J.

Prepare an emulsion of chicken type II collagen (2 mg/mL) in Complete Freund's Adjuvant (2

mg/mL M. tuberculosis).

On day 0, administer an intradermal injection of 100 µL of the emulsion at the base of the

tail.

On day 21, administer a booster injection of 100 µL of type II collagen emulsified in

Incomplete Freund's Adjuvant.

2. Onset of Arthritis and Treatment:

Monitor mice for signs of arthritis (e.g., paw swelling, redness) starting from day 21.

Once arthritis is established (clinical score > 4), randomize mice into treatment and control

groups.

3. TG-100435 Administration:

Dosage: Based on a study using the Src inhibitor dasatinib in a rat CIA model, a dose of 5

mg/kg/day is a reasonable starting point for TG-100435 in mice.

Formulation and Administration: Prepare and administer TG-100435 via oral gavage as

described in the cancer model protocol.
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Control Group: Administer vehicle only.

Duration: Treat for 14-21 consecutive days.

4. Assessment of Arthritis:

Score the severity of arthritis in each paw 2-3 times per week based on a scale of 0-4

(0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the

ankle/wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and

ankylosis). The maximum score per mouse is 16.

Measure paw thickness using a caliper.

At the end of the study, collect paws for histological analysis of inflammation, cartilage

damage, and bone erosion. Serum can be collected for cytokine analysis.

Signaling Pathway in Rheumatoid Arthritis
In rheumatoid arthritis, Src kinase is activated in synovial fibroblasts by pro-inflammatory

cytokines like TNF-α and IL-1β. This leads to the activation of downstream pathways such as

MAPK and STAT3, resulting in the production of matrix metalloproteinases (MMPs) that

contribute to joint destruction.
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Src Signaling in Rheumatoid Arthritis.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for conducting in vivo efficacy studies with

TG-100435.
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General In Vivo Experimental Workflow.
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These application notes provide a framework for utilizing TG-100435 in preclinical cancer and

rheumatoid arthritis models. The provided protocols are based on established methodologies

for similar compounds and should be optimized for specific experimental conditions. The high

oral bioavailability of TG-100435 in mice makes it a suitable candidate for oral administration in

these long-term efficacy studies. Careful consideration of the experimental design, including

appropriate controls and endpoint analyses, is crucial for obtaining robust and interpretable

data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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